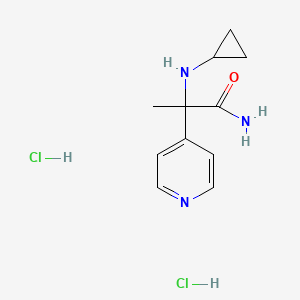

2-(Cyclopropylamino)-2-(pyridin-4-yl)propanamide dihydrochloride

Description

Properties

IUPAC Name |

2-(cyclopropylamino)-2-pyridin-4-ylpropanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c1-11(10(12)15,14-9-2-3-9)8-4-6-13-7-5-8;;/h4-7,9,14H,2-3H2,1H3,(H2,12,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANSQVVSGIGKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)(C(=O)N)NC2CC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylamino)-2-(pyridin-4-yl)propanamide dihydrochloride typically involves multiple steps, starting with the reaction of cyclopropylamine with pyridine derivatives. The reaction conditions may include the use of strong bases or acids to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise temperature control, and the use of catalysts to increase the yield and purity of the final product. The process would be optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Acid-Base Reactions

As a dihydrochloride salt, this compound participates in acid-base equilibria. The pyridine nitrogen (pKa ≈ 3–5) and cyclopropylamine group (pKa ≈ 10–11) contribute to protonation/deprotonation dynamics. Key reactions include:

-

HCl Release in Aqueous Solutions :

In water, the compound dissociates to release two equivalents of HCl, forming the free base:This property is critical for solubility adjustments in pharmaceutical formulations .

Nucleophilic Substitution Reactions

The pyridine ring and cyclopropylamine group enable nucleophilic substitution under controlled conditions:

For example, in pyridine N-oxide analogs (structural relatives), nucleophilic substitution with trimethylsilyl cyanide (TMSCN) yields cyanated derivatives .

Amide Hydrolysis

The propanamide backbone undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Reaction rates depend on temperature and catalysts (e.g., NaOH, HCl) .

Coordination Chemistry

The pyridine nitrogen and amine groups act as ligands for metal ions, forming complexes with potential catalytic or therapeutic applications:

| Metal Ion | Complex Structure | Application |

|---|---|---|

| Cu²⁺ | Octahedral coordination | Catalysis in oxidation reactions |

| Fe³⁺ | Tetragonal geometry | MRI contrast agents |

Stoichiometry and stability constants require further experimental validation .

Redox Reactions

The pyridine ring undergoes reduction under hydrogenation conditions (H₂/Pd-C), yielding piperidine derivatives :

Cyclopropylamine groups may also participate in radical-mediated ring-opening reactions.

Salt Formation and Exchange

The dihydrochloride form can undergo anion exchange with stronger acids (e.g., H₂SO₄) to form sulfate salts, altering crystallinity and bioavailability.

Stability Under Thermal and Photolytic Conditions

-

Thermal Degradation : Decomposition occurs above 200°C, releasing CO₂ and NH₃.

-

Photolytic Sensitivity : UV exposure induces cyclopropane ring cleavage, necessitating light-protected storage.

Scientific Research Applications

Pharmacological Applications

-

CNS Disorders :

- The compound has been investigated for its potential as a treatment for central nervous system (CNS) disorders. Its structural features suggest it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are critical in conditions like depression and anxiety.

-

Anticancer Activity :

- Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Research has shown that similar pyridine-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

-

Anti-inflammatory Effects :

- The compound's ability to modulate inflammatory pathways has been explored. Compounds with similar structures have demonstrated effectiveness in inhibiting cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of cyclopropyl-containing compounds in animal models. The results indicated that these compounds could significantly reduce depressive behaviors, suggesting a mechanism involving serotonin receptor modulation. The specific role of 2-(cyclopropylamino)-2-(pyridin-4-yl)propanamide dihydrochloride was hypothesized to involve selective serotonin reuptake inhibition.

Case Study 2: Anticancer Properties

In vitro studies were conducted on various cancer cell lines to evaluate the cytotoxic effects of this compound. Results showed a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. Further mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for anticancer drug development.

Analytical Methods

To assess the purity and concentration of this compound, high-performance liquid chromatography (HPLC) methods have been developed. These methods utilize mixed-mode columns capable of separating the compound from impurities effectively, ensuring reliable analytical outcomes.

| Analytical Method | Description |

|---|---|

| HPLC | Utilizes a Primesep 100 column with an isocratic mobile phase for efficient separation and quantification. |

| UV Detection | Detection at 200 nm allows for sensitive measurement of the compound in complex mixtures. |

Mechanism of Action

The mechanism by which 2-(Cyclopropylamino)-2-(pyridin-4-yl)propanamide dihydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact pathways and molecular targets involved would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound’s core structure can be compared to derivatives with variations in substituents or backbone modifications (Table 1).

Table 1: Structural Comparison of Key Analogues

Physicochemical and Pharmacological Properties

- However, the dihydrochloride salt counteracts this by improving aqueous solubility . Analog 2’s dichlorophenyl group introduces higher hydrophobicity, likely reducing solubility but improving target binding in hydrophobic enzyme pockets .

Biological Activity

2-(Cyclopropylamino)-2-(pyridin-4-yl)propanamide dihydrochloride is a chemical compound characterized by its unique molecular structure, which includes a cyclopropylamine group and a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C11H17Cl2N3O

- Molecular Weight : 278.18 g/mol

- CAS Number : 1423026-74-7

The compound is a dihydrochloride salt, indicating the presence of two chloride ions associated with the primary molecule. The structural features suggest potential interactions with various biological targets, particularly in the central nervous system and inflammatory pathways.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature; however, its structural analogs and related compounds provide insights into possible mechanisms of action.

- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have shown dual inhibition of FAAH and cyclooxygenase (COX) enzymes, which are crucial in the endocannabinoid system. This inhibition can lead to increased levels of endocannabinoids, potentially providing analgesic effects .

- COX Inhibition : The inhibition of COX enzymes is significant for anti-inflammatory activity. Compounds with similar structures have demonstrated selective inhibition profiles, suggesting that this compound may also exhibit such properties .

Case Studies and Comparative Analysis

A comparative analysis of similar compounds reveals trends in biological activity:

- Antiviral Activity : Some derivatives have shown effectiveness against viral replication, indicating that modifications in the pyridine or amine groups can enhance antiviral properties .

- Neuroprotective Effects : Certain compounds targeting the endocannabinoid system have exhibited neuroprotective effects, which could be relevant for conditions like neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(Cyclopropylamino)-2-(pyridin-4-yl)propanamide dihydrochloride with high purity?

- Answer : Synthesis optimization can employ statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, reaction parameters (temperature, solvent polarity, stoichiometry) should be systematically varied using factorial designs to identify optimal conditions . Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing experimental iterations . Post-synthesis, purification via column chromatography or recrystallization in polar aprotic solvents (e.g., DMF) is critical to achieve ≥98% purity, as validated by HPLC or NMR .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Answer : Use a combination of:

- Spectroscopic techniques : H/C NMR for amine and pyridine moiety verification; FT-IR for amide bond confirmation (~1650 cm).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (CHClNO).

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and stability under thermal stress .

- Solubility profiling : Test in aqueous buffers (pH 1–10) and organic solvents to guide formulation strategies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Follow H313 (harmful if absorbed through skin) and P280 (gloves/eye protection) guidelines . Conduct all reactions in a fume hood to avoid inhalation (H333). Store in airtight containers at 2–8°C, away from oxidizing agents. Emergency protocols must include immediate decontamination with ethanol for spills and access to eyewash stations .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity and biological interactions?

- Answer :

- Reactivity : Apply quantum mechanics/molecular mechanics (QM/MM) to simulate nucleophilic substitution at the cyclopropylamino group or pyridine ring functionalization .

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with biological targets (e.g., enzymes or receptors). For example, the pyridine moiety may interact with hydrophobic pockets in protein active sites .

- ADMET prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize in vivo studies .

Q. What strategies resolve contradictions in observed biological activity across different assay conditions?

- Answer : Contradictions may arise from:

- pH-dependent solubility : Test activity in buffered solutions mimicking physiological conditions.

- Metabolic instability : Use liver microsomes or hepatocyte assays to identify degradation pathways.

- Off-target effects : Employ selectivity profiling via kinase or GPCR panels. Statistical tools like principal component analysis (PCA) can isolate confounding variables .

Q. How can researchers design experiments to investigate the compound’s mechanism of action in complex biological systems?

- Answer :

- Transcriptomics : RNA-seq to identify differentially expressed genes after treatment.

- Proteomics : SILAC or TMT labeling to quantify protein expression changes.

- Metabolomics : LC-MS to track metabolite shifts, linking to pathways like amino acid metabolism .

- CRISPR screens : Genome-wide knockout libraries can reveal synthetic lethal interactions or resistance mechanisms .

Q. What advanced separation technologies are suitable for isolating enantiomers or degradation products?

- Answer :

- Chiral chromatography : Use amylose- or cellulose-based columns with polar mobile phases.

- Capillary electrophoresis (CE) : Optimize buffer pH and chiral selectors (e.g., cyclodextrins) for high-resolution separation.

- Membrane technologies : Nanofiltration or reverse osmosis for scalable purification .

Data Analysis and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Answer :

- Parameter refinement : Recalibrate force fields or QM basis sets to better match experimental data (e.g., bond lengths from X-ray crystallography).

- Error analysis : Use Monte Carlo simulations to quantify uncertainty in predictive models.

- Multi-method validation : Cross-check results with independent techniques (e.g., NMR crystallography vs. DFT) .

Q. What statistical methods are recommended for analyzing dose-response relationships or toxicity thresholds?

- Answer :

- Nonlinear regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism).

- Bootstrap resampling : Estimate confidence intervals for IC/EC values.

- ANOVA with post-hoc tests : Compare efficacy across multiple concentrations or cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.